molecular formula C13H14O B11907519 6-Methoxy-2,3-dimethylnaphthalene

6-Methoxy-2,3-dimethylnaphthalene

Cat. No.: B11907519
M. Wt: 186.25 g/mol
InChI Key: JWMWUKIKYPGPBD-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dimethylnaphthalene is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of a methoxy group (-OCH₃) at the 6th position and two methyl groups (-CH₃) at the 2nd and 3rd positions on the naphthalene ring. Naphthalene derivatives are known for their aromatic properties and are widely used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dimethylnaphthalene can be achieved through several methods. One common approach involves the methylation of 2-methylnaphthalene using a methylating agent such as methanol in the presence of a catalyst like zeolite. The reaction typically occurs under liquid phase conditions at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The use of zeolite catalysts, such as MTW-type zeolites, is common in industrial settings due to their high selectivity and efficiency in promoting methylation reactions .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dimethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Produces naphthoquinones.

    Reduction: Yields dihydronaphthalene derivatives.

    Substitution: Results in various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-2,3-dimethylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dimethylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes, thereby disrupting essential metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,3-dimethylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research exploring its biological activities.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

6-methoxy-2,3-dimethylnaphthalene

InChI

InChI=1S/C13H14O/c1-9-6-11-4-5-13(14-3)8-12(11)7-10(9)2/h4-8H,1-3H3

InChI Key

JWMWUKIKYPGPBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C=C(C=C2)OC

Origin of Product

United States

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